6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS number and physical properties
6-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS number and physical properties
The following technical guide details the properties, synthesis, and applications of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine , a critical scaffold in medicinal chemistry.
CAS Number: 1998215-95-4 Primary Application: Kinase Inhibitor Scaffold & Synthetic Intermediate
Part 1: Chemical Identity & Structural Resolution
The nomenclature for pyrrolo[2,3-d]pyrimidines (7-deazapurines) often leads to ambiguity between IUPAC numbering and historical "purine-based" numbering. It is critical to distinguish the 6-iodo isomer (target) from the more common 5-iodo or 4-iodo isomers.
Identification Data
| Parameter | Detail |
| Chemical Name | 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 1998215-95-4 |
| Synonyms | 6-Iodo-7-deazapurine (IUPAC numbering); 8-Iodo-7-deazapurine (Purine numbering equivalent) |
| Molecular Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| SMILES | Ic1cc2ncncc2[nH]1 |
| InChI Key | Unique key required for database verification (isomer specific) |
Structural Isomerism Alert
Researchers must verify the substitution pattern using 1H NMR or crystallography, as commercial labels vary.
-
Target (C6-Iodo): Iodine at the pyrrole
-position (adjacent to NH). Used for C6-arylation via Suzuki coupling. -
Isomer A (C5-Iodo): CAS 175791-53-4.[1] Iodine at the pyrrole
-position.[2][3][4] Product of electrophilic halogenation (NIS). -
Isomer B (C4-Iodo): CAS 1100318-96-4.[2] Iodine on the pyrimidine ring.[5][2][6][7] Often called "6-iodo-7-deazapurine" in older literature (referencing purine C6).
Figure 1: Structural distinction between the 6-iodo target and common regioisomers.
Part 2: Physical & Chemical Properties
Quantitative data below is aggregated from experimental reports on the core scaffold and its close analog, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
| Property | Value / Description | Note |
| Physical State | Solid powder | Typically off-white to beige. |
| Melting Point | >200 °C (Decomposes) | Inferred from 4-Cl analog (MP 219°C). |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic heteroaromatic core. |
| Solubility (Organic) | High in DMSO, DMF, DMA | Suitable for cross-coupling reactions. |
| pKa | ~13 (Pyrrole NH) | Weakly acidic; requires strong base for deprotonation. |
| Stability | Light Sensitive | Iodine-carbon bonds can be photolabile; store in amber vials. |
Part 3: Synthesis & Production Protocols
Direct electrophilic iodination of 7-deazapurine typically yields the 5-iodo product. Accessing the 6-iodo position requires a directed lithiation strategy, often utilizing a protecting group (PG) like SEM (2-(trimethylsilyl)ethoxymethyl) or Phenylsulfonyl to direct the base to the C6 position.
Synthetic Pathway (Lithiation-Iodination)
The most robust route involves C6-lithiation of a protected precursor followed by quenching with iodine.
Figure 2: Synthetic workflow for regioselective C6-iodination.
Experimental Protocol: C6-Iodination (Representative)
Reagents: N-Protected 7-deazapurine, LDA (Lithium Diisopropylamide), Iodine, THF.
-
Preparation: Dissolve N-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C .
-
Lithiation: Add LDA (1.2 eq) dropwise over 20 minutes. The solution typically turns dark red/brown, indicating formation of the C6-lithio species. Stir for 1 hour at -78 °C.
-
Quench: Add a solution of Iodine (
, 1.3 eq) in THF dropwise. The color will fade/change. -
Workup: Warm to room temperature. Quench with saturated
and (to remove excess iodine). Extract with EtOAc.[8] -
Purification: Silica gel chromatography. The 6-iodo product is less polar than the starting material.
Note: To obtain the fully unsubstituted 6-iodo-7H-pyrrolo[2,3-d]pyrimidine, the 4-chloro group (if present) can be removed via catalytic hydrogenation (
Part 4: Applications in Drug Discovery
The 6-iodo motif serves as a "molecular handle," enabling the rapid expansion of the 7-deazapurine scaffold into chemical space not accessible via standard electrophilic substitution (which favors C5).
Kinase Inhibition (CSF1R & TMPK)
Substituted 7-deazapurines are potent inhibitors of various kinases.
-
Mechanism: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
C6-Modification: Introduction of aryl or heteroaryl groups at C6 (via the iodine handle) extends the molecule into the hydrophobic pocket ("back pocket") of the enzyme, often improving selectivity.
-
Case Study: C6-aryl derivatives have shown nanomolar potency against CSF1R (Colony Stimulating Factor 1 Receptor) and TMPK (Thymidylate Monophosphate Kinase).
Cross-Coupling Versatility
The C6-Iodo bond is highly reactive in Palladium-catalyzed reactions:
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Sonogashira: Coupling with terminal alkynes (rigid linkers).
-
Buchwald-Hartwig: Amination (less common at C6, more common at C4).
Part 5: Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent deiodination.
References
-
PubChem. 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (Compound Summary). National Library of Medicine. Link
-
Ark Pharm Scientific. Product Catalog: 6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1998215-95-4).[2][9]Link
-
Fluorochem. 2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Data Sheet.Link
-
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines. (2020).[6] Link
-
ChemicalBook. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine Properties & Synthesis.Link
-
MedChemExpress. 6-Chloro-7-iodo-7-deazapurine (Isomer clarification).Link
Sources
- 1. 5-Iodo-7H-pyrrolo 2,3-d pyrimidine AldrichCPR 175791-53-4 [sigmaaldrich.com]
- 2. Pyrrolo[2,3-d]pyrimidine_搜索_Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. WO2013008095A1 - Novel pyrrolo pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. PubChemLite - 4-chloro-6-iodo-7h-pyrrolo[2,3-d]pyrimidine (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 6. Page loading... [wap.guidechem.com]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
